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Compound Name: IR-1048

Cat. No.: B1146480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical

properties of the near-infrared (NIR) cyanine dye, IR-1048. This document is intended to serve

as a valuable resource for researchers and professionals engaged in drug development and

other applications leveraging NIR fluorescence.

Core Photophysical Properties of IR-1048
IR-1048 is a heptamethine cyanine dye that operates within the second near-infrared (NIR-II)

window, a region of the electromagnetic spectrum (1000-1700 nm) offering distinct advantages

for deep-tissue bioimaging due to reduced light scattering and minimal tissue autofluorescence.

[1][2] Its core structure, like other cyanine dyes, consists of two nitrogen-containing heterocyclic

moieties linked by a polymethine chain.

Quantitative Photophysical Data
The following tables summarize the key photophysical parameters of IR-1048 based on

available literature. It is important to note that these properties can be highly dependent on the

solvent environment.
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Property Value Solvent Notes

Absorption Maximum

(λ_abs_)
~980 nm Varies

This value is for the

reduced form of an IR-

1048-based probe,

which is expected to

be spectrally similar to

the parent dye.

Emission Maximum

(λ_em_)
~1048 nm[2][3] Ethanol, DCM

Quantum Yield

(Φ_F_)
0.001 (0.1%)[4] Ethanol

This value was

reported when using

IR-1048 as a

reference standard.

0.004 (0.4%)[5]
Dichloromethane

(DCM)

Fluorescence Lifetime

(τ_F_)

Not explicitly found in

the literature search.
-

Cyanine dyes typically

exhibit fluorescence

lifetimes in the

picosecond to

nanosecond range.

Molar Extinction

Coefficient (ε)

Not explicitly found in

the literature search.
-

Table 1: Summary of IR-1048 Photophysical Properties

Visualizing Photophysical Processes
The following diagram, generated using the DOT language, illustrates the fundamental

photophysical processes that a molecule like IR-1048 undergoes upon excitation. This is a

generalized Jablonski diagram for a cyanine dye.
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Jablonski diagram illustrating the photophysical transitions of a cyanine dye.

Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible photophysical data.

The following sections outline the standard experimental protocols for characterizing NIR dyes

like IR-1048.

Absorption Spectroscopy
This experiment determines the wavelengths of light a molecule absorbs and its molar

extinction coefficient.

Sample Preparation Measurement Data Analysis

Dissolve IR-1048 in
spectroscopic grade solvent

Prepare a series of
known concentrations

Use a dual-beam
UV-Vis-NIR spectrophotometer

Record absorbance spectrum
(typically 800-1100 nm)

Use a matched cuvette with
solvent as a blank

Identify wavelength of
maximum absorbance (λ_abs_)

Plot absorbance vs.
concentration (Beer's Law plot)

Calculate molar extinction
coefficient (ε) from the slope

Click to download full resolution via product page

Workflow for determining the absorption spectrum and molar extinction coefficient.

Methodology:
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Sample Preparation:

Prepare a stock solution of IR-1048 in a high-purity, spectroscopic grade solvent (e.g.,

ethanol, DCM).

Perform serial dilutions to obtain a range of concentrations that yield absorbance values

between 0.1 and 1.0 at the absorption maximum to ensure linearity.

Instrumentation and Measurement:

Utilize a calibrated dual-beam UV-Vis-NIR spectrophotometer.

Use a 1 cm path length quartz cuvette.

Record a baseline spectrum with the cuvette filled with the solvent blank.

Measure the absorbance spectra of each IR-1048 solution over the desired wavelength

range (e.g., 800 nm to 1100 nm).

Data Analysis:

Identify the wavelength of maximum absorbance (λ_abs_).

Construct a Beer-Lambert law plot of absorbance at λ_abs_ versus concentration.

The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the

Beer-Lambert plot (slope = ε × path length).

Steady-State Fluorescence Spectroscopy
This technique measures the emission spectrum of the fluorophore.

Sample Preparation Measurement Data Analysis

Prepare a dilute solution of
IR-1048 (Absorbance < 0.1)

Use a spectrofluorometer with
a NIR-sensitive detector (e.g., InGaAs) Excite the sample at its λ_abs_ Scan the emission spectrum over

the expected range (e.g., 1000-1200 nm) Record a solvent blank spectrum Subtract the blank spectrum
from the sample spectrum

Identify the wavelength of
maximum emission (λ_em_)

Click to download full resolution via product page

Workflow for measuring the steady-state fluorescence spectrum.
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Methodology:

Sample Preparation:

Prepare a dilute solution of IR-1048 in the chosen solvent. The absorbance at the

excitation wavelength should be kept below 0.1 to avoid inner filter effects.

Instrumentation and Measurement:

Use a spectrofluorometer equipped with a light source capable of exciting in the NIR

region and a detector sensitive to NIR emission (e.g., an InGaAs detector).

Set the excitation wavelength to the absorption maximum (λ_abs_) of IR-1048.

Scan the emission monochromator over the expected emission range (e.g., 1000 nm to

1200 nm).

Record a spectrum of the solvent blank under the same conditions.

Data Analysis:

Subtract the integrated intensity of the blank spectrum from the sample spectrum to

correct for background and Raman scattering.

Identify the wavelength of maximum fluorescence emission (λ_em_).

Fluorescence Quantum Yield Determination (Relative
Method)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The

relative method compares the fluorescence of the sample to that of a standard with a known

quantum yield.

Sample Preparation Measurement Data Analysis

Prepare solutions of IR-1048 and a
suitable standard (e.g., IR-26)

Adjust concentrations to have
similar absorbance (< 0.1) at the

same excitation wavelength

Record absorption and
fluorescence spectra for both

sample and standard

Integrate the area under the
corrected emission spectra

Calculate the quantum yield using
the comparative method equation
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Click to download full resolution via product page

Workflow for relative fluorescence quantum yield determination.

Methodology:

Sample and Standard Preparation:

Select a suitable quantum yield standard with emission in a similar spectral region (e.g.,

IR-26 in 1,2-dichloroethane).

Prepare solutions of both IR-1048 and the standard in the same solvent, or in solvents

with a similar refractive index.

Adjust the concentrations of the sample and standard solutions to have nearly identical

and low absorbance (typically < 0.1) at the same excitation wavelength.

Measurement:

Measure the absorbance of both the sample and standard solutions at the excitation

wavelength.

Measure the corrected fluorescence emission spectra of both the sample and the standard

using the same excitation wavelength and instrument settings.

Data Analysis:

Integrate the area under the corrected emission spectra for both the sample (I_sample_)

and the standard (I_std_).

Calculate the quantum yield of the sample (Φ_sample_) using the following equation:

Φ_sample_ = Φ_std_ × (I_sample_ / I_std_) × (A_std_ / A_sample_) × (η_sample_² /

η_std_²) where A is the absorbance at the excitation wavelength and η is the refractive

index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated
Single Photon Counting - TCSPC)
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Fluorescence lifetime is the average time a molecule remains in the excited state before

returning to the ground state. TCSPC is a highly sensitive method for measuring fluorescence

lifetimes.

Instrument Setup Measurement Data Analysis

Use a TCSPC system with a
pulsed laser source (e.g., picosecond diode laser)

and a single-photon sensitive detector (e.g., SPAD or PMT)
Excite a dilute sample of IR-1048 Collect the fluorescence decay profile Measure the instrument response

function (IRF) using a scattering solution
Deconvolute the IRF from the
measured fluorescence decay

Fit the decay curve to an
exponential decay model to

obtain the fluorescence lifetime (τ)

Click to download full resolution via product page

Workflow for fluorescence lifetime measurement using TCSPC.

Methodology:

Instrumentation:

A TCSPC system is required, which includes a high-repetition-rate pulsed light source

(e.g., a picosecond laser diode) with an excitation wavelength appropriate for IR-1048,

and a sensitive, high-speed single-photon detector (e.g., a single-photon avalanche diode

(SPAD) or a photomultiplier tube (PMT)).

Measurement:

A dilute solution of IR-1048 is excited with the pulsed laser.

The arrival times of the emitted photons are recorded relative to the laser pulses.

An instrument response function (IRF) is measured by replacing the sample with a

scattering solution (e.g., a dilute colloidal silica suspension) to characterize the temporal

profile of the excitation pulse and the response of the detection system.

Data Analysis:

The measured fluorescence decay is a convolution of the true fluorescence decay and the

IRF.

The fluorescence lifetime (τ) is determined by deconvolution and fitting the experimental

decay data to a single or multi-exponential decay model.
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Conclusion
This technical guide provides a foundational understanding of the photophysical properties of

the NIR-II dye IR-1048. While key parameters such as absorption and emission maxima and

quantum yield in specific solvents are available, further research is needed to fully characterize

its fluorescence lifetime and molar extinction coefficient across a range of environments. The

detailed experimental protocols provided herein offer a standardized approach for researchers

to obtain these critical data, facilitating the informed application of IR-1048 in drug

development, bioimaging, and other advanced scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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